molecular formula C30H18O10 B192371 Sennidin A CAS No. 641-12-3

Sennidin A

Número de catálogo B192371
Número CAS: 641-12-3
Peso molecular: 538.5 g/mol
Clave InChI: JPMRHWLJLNKRTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sennidin A is a natural dianthrone glycoside mainly isolated from the leaves of Cassia angustifolia . It has been found to inhibit HCV NS3 helicase, with an IC50 of 0.8 μM . Sennidin A induces phosphorylation of Akt and glucose transporter 4 (GLUT4) translocation . It also stimulates the glucose incorporation .


Synthesis Analysis

Sennidin A is formed from sennoside A by gut microbiota . The sennoside A may undergo a hydrolysis reaction to generate sennidin A, then converted to rhein-anthrone by breaking the C10-10′ bond .


Molecular Structure Analysis

Sennidin A is a part of the anthraquinone family . It has been predicted that the sennidin in the gauche conformation will be present in the plant material . The lowest energy structure that is most likely to be found in plant material is characterized by the presence of OHO hydrogen bonds formed by hydroxyl groups and carbonyl oxygen .


Chemical Reactions Analysis

The single C-C bond connecting the anthrone moieties in sennidin A is elongated and its reduced Bond Dissociation Energy (BDE) could be the cause of an easy breakdown of the sennidin molecule into monoanthrones .


Physical And Chemical Properties Analysis

Sennidin A has a molecular formula of C30H18O10 . Its average mass is 538.458 Da and its mono-isotopic mass is 538.090027 Da .

Aplicaciones Científicas De Investigación

Sennidine A: Comprehensive Analysis of Scientific Research Applications

Traditional Medicine and Laxative Properties: Sennidine A, found in medicinal plants like Senna alexandrina and Rheum officinale, is primarily known for its use as a traditional herbal laxative. It is one of the main bioactive components that contribute to the laxative effect by its decomposition products formed in the intestines .

Pharmacology and Metabolism: Research has delved into the pharmacological effects, toxicology, and metabolism of Sennoside A (SA), a related compound to Sennidine A. These studies help understand its role as an irritant laxative and its potential use as a slimming health food .

Structural Analysis and Conformation: In silico studies have been conducted to determine the spatial structure and intramolecular interactions of sennidines. These studies predict various conformers with similar energy levels, providing insight into the natural pharmaceutical substances present in Senna species .

Intestinal Absorption Studies: The intestinal permeability of Senna dianthrones, including Sennidine A, has been investigated using the Caco-2 model. This research aids in understanding how these compounds are absorbed in the intestines, which is crucial for their medicinal application .

Mecanismo De Acción

Target of Action

Sennidine A, also known as Sennoside A, is a natural dianthrone glycoside primarily found in medicinal plants of the Senna and Rhubarb families . The primary target of Sennidine A is the gut bacteria, which metabolize it into an active metabolite, rheinanthrone . Rheinanthrone then increases the expression of cyclooxygenase 2 (COX2) in macrophage cells .

Mode of Action

Sennidine A interacts with its targets, the gut bacteria, which metabolize it into rheinanthrone . This metabolite then increases the expression of COX2 in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in changes in the gut environment, leading to its laxative effect .

Biochemical Pathways

The biochemical pathway primarily affected by Sennidine A involves the transformation of the compound into rheinanthrone by gut bacteria . This metabolite then interacts with COX2 in macrophage cells, leading to an increase in PGE2 . The increase in PGE2 affects the contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water .

Pharmacokinetics

The pharmacokinetics of Sennidine A involve its absorption and metabolism in the gut. It is transported through the intestinal cells in a concentration-dependent manner, and its transport is linear with time . The absorption in the apical to basolateral direction is poor, indicating a significant efflux of the absorbed compounds back into the intestinal lumen .

Result of Action

The primary result of Sennidine A’s action is its laxative effect. It inhibits contractions in the proximal colon, reducing the passage time of luminal contents and the absorption of water . This leads to its use as a traditional irritant laxative . Additionally, it has been reported to regulate the levels of blood glucose and attenuate the traits of type 2 diabetes mellitus and obesity in mice by modulating the composition of gut microbiota .

Action Environment

The action of Sennidine A is influenced by the environment in the gut. The presence of gut bacteria is crucial for the metabolism of Sennidine A into its active metabolite, rheinanthrone . Furthermore, the compound’s transport through the intestinal cells is concentration-dependent , indicating that the concentration of Sennidine A in the gut can influence its action, efficacy, and stability.

Safety and Hazards

Sennidin A should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and prolonged or repeated exposure . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator .

Direcciones Futuras

While Sennidin A has shown numerous pharmacological properties, long-term use in large doses may have some adverse effects, including the occurrence of melanosis coli and carcinogenesis of colon cancer . Therefore, future research should focus on establishing whether Sennidin A or its metabolites are responsible for the pharmacological and toxicity effects .

Propiedades

IUPAC Name

9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMRHWLJLNKRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862099
Record name 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sennidine A

CAS RN

641-12-3
Record name (R*,R*)-(+)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sennidin A
Reactant of Route 2
Sennidin A
Reactant of Route 3
Sennidin A
Reactant of Route 4
Sennidin A
Reactant of Route 5
Sennidin A
Reactant of Route 6
Sennidin A

Q & A

Q1: What is the primary mechanism of action for Sennidin A's laxative effect?

A1: Sennidin A, a metabolite of sennosides, primarily affects the motility of the large intestine. It accelerates colonic transit time, leading to a laxative effect. [, ] While the exact mechanism is not fully elucidated, studies suggest the involvement of endogenous prostaglandins, as indomethacin partially inhibits this acceleration. []

Q2: Does Sennidin A impact small intestine transit time?

A2: Studies in rats indicate that Sennidin A and its parent compound, sennosides, do not affect small intestine transit time, even at high doses. [] This suggests a specific action on the large intestine.

Q3: Are there other proposed mechanisms for Sennidin A's laxative effect beyond motility changes?

A3: While accelerated colonic transit is considered a major component, Sennidin A's metabolite, rhein anthrone, has been shown to reverse net water absorption to net secretion in the rat small intestine. [] This suggests a potential contribution from altered fluid transport in the intestines.

Q4: What is the chemical structure of Sennidin A?

A4: Sennidin A is a dianthrone, meaning it consists of two anthrone units linked together. It is specifically derived from rhein, with the two rhein units connected by a single C-C bond. [, ]

Q5: What spectroscopic data is available for characterizing Sennidin A?

A5: Studies have utilized various spectroscopic techniques, including UV-Vis spectrophotometry. Sennidin A exhibits a characteristic absorbance maximum around 375 nm. [] Additionally, HPLC methods with amperometric detection have been employed for analyzing Sennidin A and related compounds. []

Q6: The provided research focuses heavily on Sennidin A's pharmacological properties. Is there information available on its material compatibility, catalytic activity, or applications in computational chemistry?

A6: The provided research primarily focuses on the pharmacological aspects of Sennidin A, with a particular emphasis on its laxative properties and metabolism. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry within these studies.

Q7: How does the structure of Sennidin A contribute to its purgative activity compared to other related compounds?

A7: Sennidin A, being a dianthrone, exhibits higher purgative activity compared to its monomeric counterparts, rhein anthrone and rhein. [] This highlights the importance of the dianthrone structure for potent laxative activity. Further research comparing various dianthrones, including Sennoside A, reveals a structure-activity relationship where the presence and position of glycosidic groups significantly influence the potency. [, ]

Q8: What is known about the stability of Sennidin A under physiological conditions?

A8: Sennidin A, while more stable than its reduced form, rhein anthrone, can still undergo degradation in the gut. Studies show that it can be further metabolized by intestinal bacteria, primarily through reduction reactions. [, , ] This degradation can lead to the formation of various metabolites, including rhein anthrone and rhein. [, , ]

Q9: How does the stability of Sennidin A compare to its glycosylated precursor, Sennoside A?

A9: Sennosides, including Sennoside A, are considered prodrugs and are metabolized by intestinal bacteria to release the active sennidins. [, , ] This suggests that Sennidin A might be more stable in the intestinal environment compared to its glycosylated precursor.

Q10: The provided research focuses on the pharmacological aspects of Sennidin A. Is there information available on specific SHE (Safety, Health, and Environment) regulations related to this compound?

A10: The provided research predominantly explores the pharmacological properties and metabolism of Sennidin A. Specific SHE regulations are not extensively discussed within these studies.

Q11: What is the primary route of elimination for Sennidin A and its metabolites?

A12: Following limited absorption, Sennidin A and its metabolites are primarily eliminated through fecal excretion. [] A small fraction of the administered dose might be metabolized and excreted in the urine, primarily as glucuronide conjugates. []

Q12: What in vivo models have been used to study the laxative effect of Sennidin A and related compounds?

A13: Rat models have been extensively employed to investigate the laxative effects of Sennidin A and its related compounds. [, , , ] Researchers commonly use parameters such as large intestine transit time, fecal water content, and the time to the appearance of the first colored feces to assess laxative activity.

Q13: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available on resistance mechanisms, toxicology, specific drug delivery strategies, or related biomarkers for this compound?

A13: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information related to resistance mechanisms, detailed toxicology profiles, targeted drug delivery approaches, or specific biomarkers associated with Sennidin A is limited within these studies.

Q14: What analytical techniques have been employed to study the metabolism of Sennidin A and identify its metabolites?

A15: Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), have been utilized to study the metabolism of Sennidin A and identify its metabolites. [, ]

Q15: The provided research primarily focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its environmental impact, dissolution characteristics, analytical method validation for its detection, or quality control measures during its production?

A15: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its environmental impact, dissolution properties, specific analytical method validation for its detection, or quality control measures employed during its production is not extensively discussed within these studies.

Q16: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its immunogenicity, interactions with drug transporters, impact on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or research infrastructure related to this compound?

A16: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its immunogenicity, interactions with drug transporters, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or specific research infrastructure associated with Sennidin A is not extensively discussed within these studies.

Q17: What are some of the key historical milestones in the research of Sennidin A and its related compounds?

A18: The isolation and characterization of sennosides, the glycosidic precursors of sennidins, in 1941 by Stoll marked a significant milestone. [] Subsequent research elucidated the metabolic pathway of sennosides, highlighting the role of intestinal bacteria in converting them to the active sennidins. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.